molecular formula C10H7BrF4O2 B14028284 Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B14028284
M. Wt: 315.06 g/mol
InChI Key: OZYLRGNNSVKVGP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

  • Ethyl 2-fluoro-6-(trifluoromethyl)benzoate
  • Ethyl 3-bromo-4-fluoro-5-(trifluoromethyl)benzoate
  • Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Comparison: Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzoate ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3

InChI Key

OZYLRGNNSVKVGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F

Origin of Product

United States

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